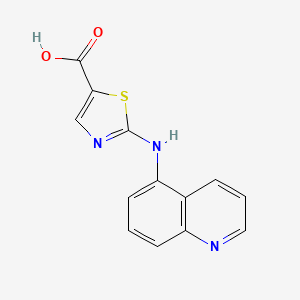
2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid” is a compound with the CAS Number: 1189749-55-0 . It has a molecular weight of 272.31 . The IUPAC name for this compound is 2-(quinolin-5-ylamino)-1H-1lambda3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7,19H, (H,15,16)(H,17,18) . This code provides a detailed representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimalarial Activity : Compounds related to 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid have shown significant antimalarial activity. A study by Solomon et al. (2013) reported the synthesis of 4-aminoquinoline-derived thiazolidines with notable suppression of parasitaemia in vivo and inhibition of β-haematin formation in vitro, suggesting a potential mechanism through heme polymerization inhibition (Solomon et al., 2013).
Serotonin Type-3 Receptor Antagonists : Research by Mahesh et al. (2011) into quinoxalin-2-carboxamides, structurally similar to this compound, demonstrated these compounds' effectiveness as serotonin type-3 (5-HT3) receptor antagonists. This could be significant in the development of treatments for conditions modulated by 5-HT3 receptors (Mahesh et al., 2011).
Antibacterial Ability : A study by Valluri et al. (2017) synthesized new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives and evaluated their antibacterial ability against different micro-organisms. This research highlights the potential of such compounds in combating bacterial infections (Valluri et al., 2017).
Antioxidant and Antiproliferative Activities : Mani et al. (2018) reported the synthesis of novel spiro-indeno [1,2-b] quinoxaline pyrrolothiazoles, demonstrating significant in vitro antioxidant activity and cytotoxic activity against cancer cell lines. This suggests a potential application in cancer therapy (Mani et al., 2018).
Antitumor Evaluation : Alvarez-Ibarra et al. (1997) synthesized new thiazolo[5,4-b]quinoline derivatives and tested their in vitro cytotoxicity against several cell lines, finding that certain structural features were essential for significant antitumor activities. This highlights the potential of these compounds in cancer treatment (Alvarez-Ibarra et al., 1997).
Antihyperglycemic Evaluation : Deshmukh et al. (2017) synthesized new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and evaluated their in vivo antihyperglycemic activity. This study provides insights into the potential use of these compounds in managing hyperglycemia (Deshmukh et al., 2017).
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, including “2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid”, have shown promise in various areas of medicinal chemistry, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds and developing more effective synthetic methods.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins in the pi3k/akt/mtor pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
It’s suggested that it might interact with its targets in a way that inhibits their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR pathway , a critical signaling pathway in multiple cancers. This pathway regulates several cellular processes, including cell growth, proliferation, and survival. Any disruption in this pathway can lead to changes in these processes.
Pharmacokinetics
It’s predicted that all compounds in this series satisfy the adme profile , which suggests good bioavailability.
Result of Action
One of the compounds in the same series was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM . This suggests that the compound could potentially have anticancer effects.
Propiedades
IUPAC Name |
2-(quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)11-7-15-13(19-11)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTINQXLWQDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC=C(S3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

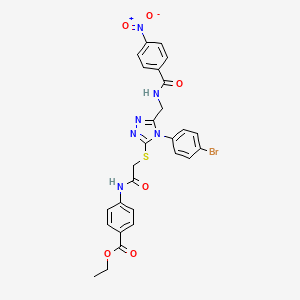
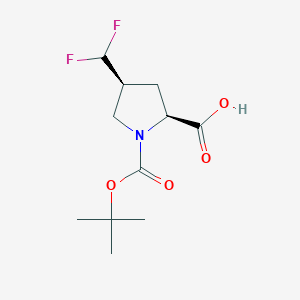
![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)
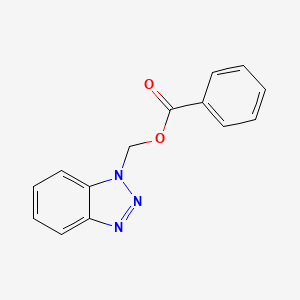
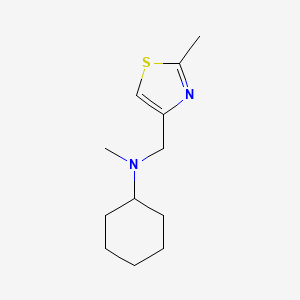
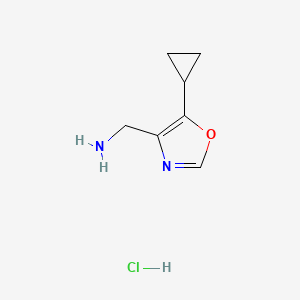

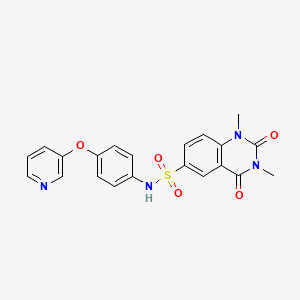
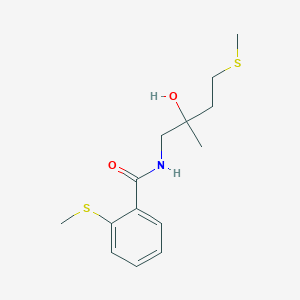
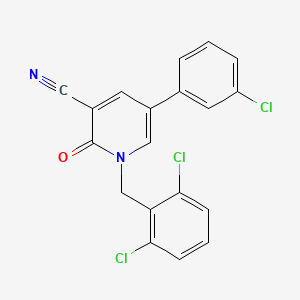


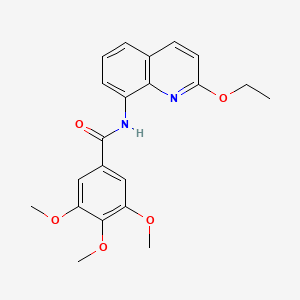
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)